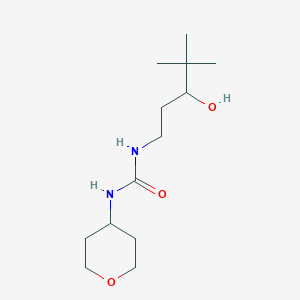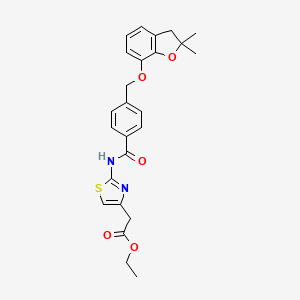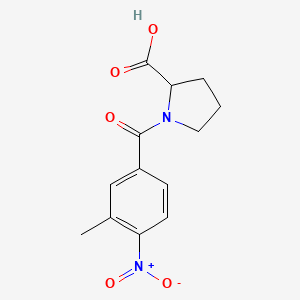
1-(3-hydroxy-4,4-dimethylpentyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-hydroxy-4,4-dimethylpentyl)-3-(tetrahydro-2H-pyran-4-yl)urea, also known as THP-UD or THP-Urea, is a synthetic compound that has been widely studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. THP-Urea is a white crystalline powder that is soluble in water and has a molecular weight of 271.38 g/mol.
Scientific Research Applications
Hydrogel Formation and Rheological Properties
Hydrogelators, including urea derivatives, demonstrate significant potential in creating hydrogels whose rheological and morphological properties can be tuned by varying the anion identity. This approach allows for the physical properties of gels, such as the elastic storage modulus, to be precisely controlled, offering applications in drug delivery systems and materials science (Lloyd & Steed, 2011).
Corrosion Inhibition
Schiff base compounds derived from urea have been studied for their corrosion inhibitory effects on steel in acidic solutions. These compounds significantly retard the corrosion rate, suggesting their utility in industrial applications where steel preservation is critical (Emregül & Hayvalı, 2006).
Enzyme Inhibitory Activities
Newly synthesized pyrazole-based heterocyclic compounds, incorporating urea functionalities, have been tested for their inhibitory activities against various enzymes. Select compounds have demonstrated selective inhibition, indicating potential applications in the development of enzyme-targeted therapies (Harit et al., 2012).
Synthesis of Tetrahydrofuranones
Urea derivatives have been employed in oxidative rearrangements leading to the stereocontrolled synthesis of tetrahydrofuranones. This method has implications in organic synthesis, providing a pathway to complex structures relevant in pharmaceuticals and natural products (Armstrong et al., 2009).
Catalysis in Organic Reactions
Polymers incorporating urea functionalities have shown to act as highly efficient and recyclable catalysts for the synthesis of heterocyclic compounds. This discovery opens doors to greener and more sustainable chemical synthesis processes (Zahedifar et al., 2020).
properties
IUPAC Name |
1-(3-hydroxy-4,4-dimethylpentyl)-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3/c1-13(2,3)11(16)4-7-14-12(17)15-10-5-8-18-9-6-10/h10-11,16H,4-9H2,1-3H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKQWJSVOZRXNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)NC1CCOCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-hydroxy-4,4-dimethylpentyl)-3-(tetrahydro-2H-pyran-4-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1-((3'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2728542.png)
![2-(3-Ethyl-1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2728545.png)

![N-[[3-(Benzimidazol-1-ylmethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2728548.png)
![N-[cyano(2,3-dichlorophenyl)methyl]-4-fluoro-3-(trifluoromethyl)benzamide](/img/structure/B2728549.png)
![5-ethoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B2728550.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2728552.png)


![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3,4-dimethylbenzamide](/img/structure/B2728557.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)methanone oxalate](/img/structure/B2728563.png)